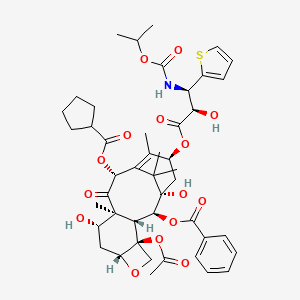
Simotaxel
Übersicht
Beschreibung
Simotaxel ist ein semisynthetisches, oral bioverfügbares, Taxan-Derivat der dritten Generation und ein Mikrotubuli-stabilisierendes Mittel mit potenzieller antineoplastischer Aktivität . Es wurde in Zusammenarbeit zwischen Wyeth (später Pfizer) und Taxolog als potenzielle Behandlung für Krebs entwickelt . This compound bindet an Tubulin, fördert die Mikrotubuli-Assemblierung und -Stabilisierung und verhindert die Mikrotubuli-Depolymerisation, was zu einem G2/M-Arrest, Apoptose und Hemmung der Zellproliferation in empfindlichen Tumorzellen führt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen semisynthetischen Weg synthetisiert, ausgehend von natürlich vorkommenden Taxanen. Die Synthese umfasst mehrere Schritte, darunter Veresterungs-, Acylierungs- und Cyclisierungsreaktionen. Die Schlüsselintermediate werden funktionalisiert, um die gewünschten Substituenten einzuführen, gefolgt von der Reinigung und Charakterisierung .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Simotaxel is synthesized through a semi-synthetic route, starting from naturally occurring taxanes. The synthesis involves multiple steps, including esterification, acylation, and cyclization reactions. The key intermediates are functionalized to introduce the desired substituents, followed by purification and characterization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Simotaxel unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren.
Substitution: Substitutionsreaktionen können neue Substituenten am Taxan-Kern einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und biologische Eigenschaften besitzen .
Wissenschaftliche Forschungsanwendungen
Simotaxel hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Taxan-Derivaten und deren chemischen Eigenschaften verwendet.
Biologie: Wird auf seine Auswirkungen auf die Mikrotubuli-Dynamik und die Zellteilung untersucht.
Medizin: Wird als potenzielles Antitumormittel, insbesondere zur Behandlung von multiresistenten Tumoren, untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und therapeutischer Mittel eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an Tubulin, ein Protein, das ein Schlüsselelement von Mikrotubuli ist. Diese Bindung fördert die Mikrotubuli-Assemblierung und -Stabilisierung und verhindert deren Depolymerisation. Infolgedessen induziert this compound einen G2/M-Zellzyklusarrest, was zu Apoptose und Hemmung der Zellproliferation in Tumorzellen führt. Die Verbindung ist ein schlechtes Substrat für P-Glykoprotein-bedingte Medikamentenresistenzmechanismen, was sie wirksam gegen multiresistente Tumoren macht .
Wirkmechanismus
Simotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding promotes microtubule assembly and stabilization, preventing their depolymerization. As a result, this compound induces G2/M cell cycle arrest, leading to apoptosis and inhibition of cell proliferation in tumor cells. The compound is a poor substrate for P-glycoprotein-related drug resistance mechanisms, making it effective against multi-drug resistant tumors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Paclitaxel: Ein Taxan-Derivat der ersten Generation mit ähnlichen Mikrotubuli-stabilisierenden Eigenschaften.
Einzigartigkeit von Simotaxel
This compound ist einzigartig aufgrund seines Designs der dritten Generation, das eine verbesserte orale Bioverfügbarkeit und Potenz im Vergleich zu früheren Taxan-Derivaten bietet. Es überwindet auch Resistenzmechanismen, die die Wirksamkeit von Paclitaxel und Docetaxel in bestimmten Tumorzelltypen begrenzen .
Eigenschaften
CAS-Nummer |
791635-59-1 |
|---|---|
Molekularformel |
C46H57NO15S |
Molekulargewicht |
896.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1 |
InChI-Schlüssel |
SLGIWUWTSWJBQE-VLCCYYTCSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Aussehen |
Solid powder |
Key on ui other cas no. |
791635-59-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TL909; TL-909; TL 909; MST997; MST-997; MST 997; Simotaxel. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


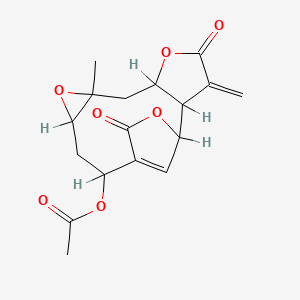
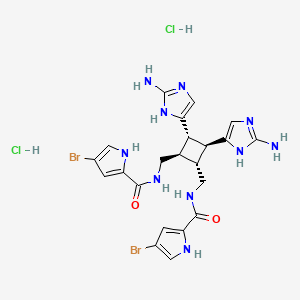
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

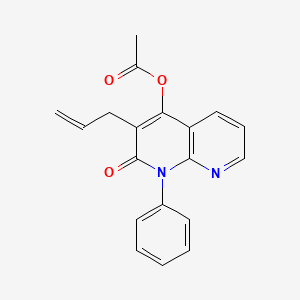
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)
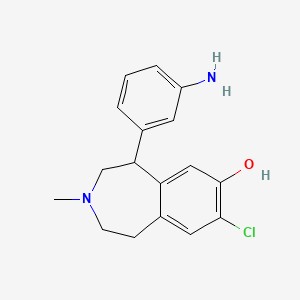
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
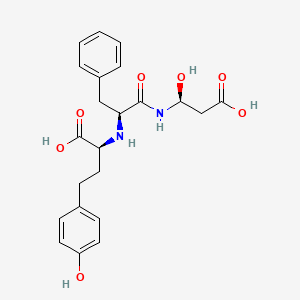
![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)


